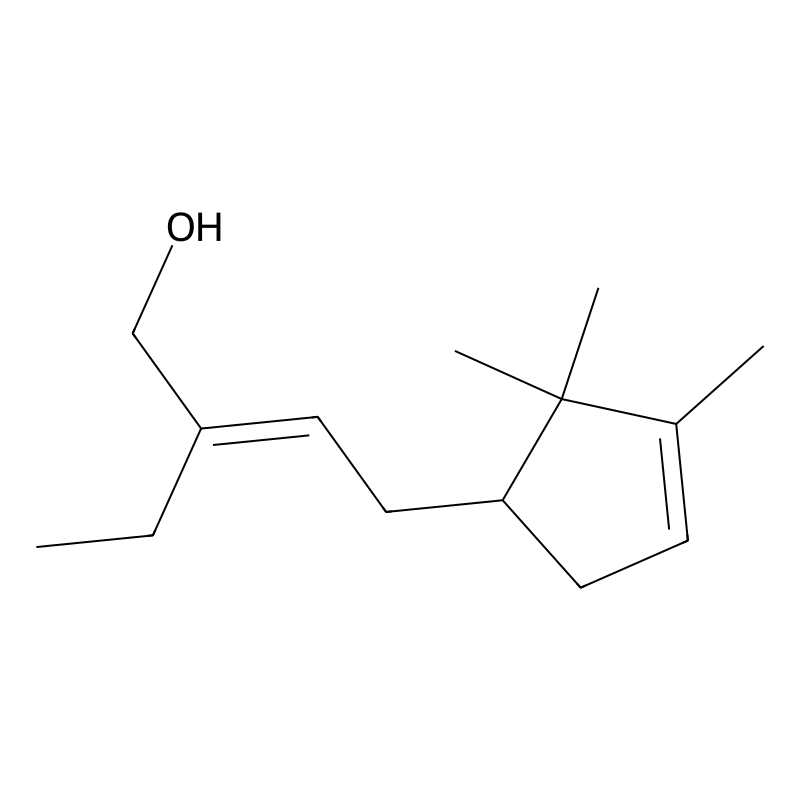2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, also known by various synonyms such as Sandacanol and Bacdanol, is a chemical compound characterized by its complex structure and unique properties. It is primarily a mixture of (E)- and (Z)-isomers and appears as a pale yellow liquid with a strong sandalwood odor, accompanied by a slight rose nuance . The compound has the molecular formula C₁₄H₂₄O and is known for its applications in perfumery and cosmetics due to its aromatic qualities .
The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the hydrogenation of its corresponding aldehyde precursor. For instance, the compound can be produced from 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al through hydrogenation in the presence of a ruthenium-phosphine complex catalyst, an amine, and a base . The reaction conditions often include stirring under hydrogen pressure at controlled temperatures to ensure optimal yield and selectivity.
Research indicates that 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol exhibits biological activity that may include potential toxicity to aquatic life. It has been classified as very toxic to aquatic organisms with long-lasting effects . Additionally, it can cause serious eye irritation and skin irritation upon contact .
The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol can be achieved through several methods:
- Hydrogenation: The primary method involves the hydrogenation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al using catalysts such as ruthenium complexes in the presence of bases .
- Starting Materials: The synthesis can start from α-campholenaldehyde and butanal, where the aldehyde is partially hydrogenated to yield the desired alcohol .
- Reaction Conditions: Typical conditions include nitrogen atmosphere, controlled temperature (often around 60°C), and the use of sodium borohydride as a reducing agent in some protocols .
Due to its distinctive scent profile, 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is widely used in:
- Perfumery: As a fragrance component in perfumes and colognes.
- Cosmetics: Incorporated into various cosmetic products for its aromatic properties.
- Detergents: Utilized in formulations for soaps and detergents to enhance fragrance .
Several compounds share structural similarities with 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sandalwood Oil | Complex mixture | Natural extract known for its calming aroma; used extensively in aromatherapy. |
| 4-(2,2,3-trimethylcyclopentene)butanols | Related structure | Variants may have different saturation levels affecting odor profile. |
| Camphor | Monoterpene ketone | Known for medicinal properties; distinctively different aroma profile compared to sandalwood notes. |
The unique aspect of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-o is its specific combination of floral and woody notes that make it particularly valuable in fragrance applications compared to other similar compounds.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
General Manufacturing Information
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Manufacturing of Fragrance formulations (Compounds)
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: ACTIVE








